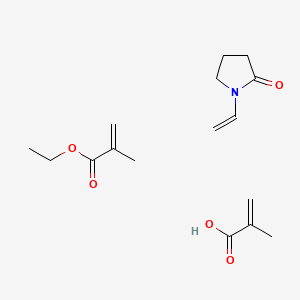
1-ethenylpyrrolidin-2-one;ethyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethenylpyrrolidin-2-one: , ethyl 2-methylprop-2-enoate , and 2-methylprop-2-enoic acid are organic compounds with significant applications in various fields. 1-ethenylpyrrolidin-2-one Ethyl 2-methylprop-2-enoate is an ester of methacrylic acid and is commonly used in the production of polymers and resins. 2-methylprop-2-enoic acid
Méthodes De Préparation
1-ethenylpyrrolidin-2-one
1-ethenylpyrrolidin-2-one: is synthesized through the vinylation of 2-pyrrolidone. This process involves the base-catalyzed reaction of 2-pyrrolidone with acetylene . Industrial production methods typically involve the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity.
Ethyl 2-methylprop-2-enoate
Ethyl 2-methylprop-2-enoate: is prepared through the esterification of methacrylic acid with ethanol. This reaction is typically catalyzed by sulfuric acid or ion exchange resins . The crude ester is then purified through processes such as distillation and extraction to obtain the final product.
2-methylprop-2-enoic acid
2-methylprop-2-enoic acid: is produced through the oxidation of isobutylene or the hydrolysis of acetone cyanohydrin . Industrial production involves large-scale oxidation reactors and careful control of reaction parameters to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-ethenylpyrrolidin-2-one
1-ethenylpyrrolidin-2-one: undergoes various chemical reactions, including polymerization, oxidation, and substitution. Common reagents used in these reactions include radical initiators for polymerization and oxidizing agents for oxidation reactions . Major products formed include polyvinylpyrrolidone and various oxidized derivatives.
Ethyl 2-methylprop-2-enoate
Ethyl 2-methylprop-2-enoate: undergoes polymerization and esterification reactions. Common reagents include radical initiators for polymerization and alcohols for esterification . Major products include polymethacrylates and various ester derivatives.
2-methylprop-2-enoic acid
2-methylprop-2-enoic acid: undergoes polymerization, esterification, and addition reactions. Common reagents include radical initiators for polymerization and alcohols for esterification . Major products include polymethacrylates and various ester derivatives.
Applications De Recherche Scientifique
1-ethenylpyrrolidin-2-one
1-ethenylpyrrolidin-2-one: is widely used in the pharmaceutical industry as a polymer for drug delivery systems, as a binder in tablets, and as a blood volume expander . It is also used in the production of adhesives, coatings, and films.
Ethyl 2-methylprop-2-enoate
Ethyl 2-methylprop-2-enoate: is used in the production of polymers and resins for coatings, adhesives, and sealants . It is also used in the manufacture of dental materials and as a monomer in the production of various copolymers.
2-methylprop-2-enoic acid
2-methylprop-2-enoic acid: is a key monomer in the production of polymethacrylates, which are used in a wide range of applications, including coatings, adhesives, and medical devices . It is also used in the production of superabsorbent polymers and as a chemical intermediate in various industrial processes.
Mécanisme D'action
1-ethenylpyrrolidin-2-one
1-ethenylpyrrolidin-2-one: exerts its effects through polymerization, forming polyvinylpyrrolidone, which acts as a binder, stabilizer, and film-former . It interacts with various molecular targets, including proteins and cell membranes, to enhance drug delivery and stability.
Ethyl 2-methylprop-2-enoate
Ethyl 2-methylprop-2-enoate: acts as a monomer in polymerization reactions, forming polymethacrylates that provide structural integrity and flexibility to various materials . It interacts with radical initiators to form polymer chains.
2-methylprop-2-enoic acid
2-methylprop-2-enoic acid: acts as a monomer in polymerization reactions, forming polymethacrylates that provide structural integrity and flexibility to various materials . It interacts with radical initiators to form polymer chains.
Comparaison Avec Des Composés Similaires
1-ethenylpyrrolidin-2-one
Similar compounds include N-vinyl-2-pyrrolidone and polyvinylpyrrolidone . 1-ethenylpyrrolidin-2-one is unique due to its ability to form high-molecular-weight polymers with excellent solubility and biocompatibility.
Ethyl 2-methylprop-2-enoate
Similar compounds include methyl methacrylate and butyl methacrylate . Ethyl 2-methylprop-2-enoate is unique due to its ability to form flexible and durable polymers with excellent adhesion properties.
2-methylprop-2-enoic acid
Similar compounds include acrylic acid and methacrylic acid esters . 2-methylprop-2-enoic acid is unique due to its ability to form high-molecular-weight polymers with excellent mechanical properties and chemical resistance.
Propriétés
Numéro CAS |
26589-26-4 |
|---|---|
Formule moléculaire |
C16H25NO5 |
Poids moléculaire |
311.37 g/mol |
Nom IUPAC |
1-ethenylpyrrolidin-2-one;ethyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid |
InChI |
InChI=1S/C6H9NO.C6H10O2.C4H6O2/c1-2-7-5-3-4-6(7)8;1-4-8-6(7)5(2)3;1-3(2)4(5)6/h2H,1,3-5H2;2,4H2,1,3H3;1H2,2H3,(H,5,6) |
Clé InChI |
SKZWEROLFVDCDG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=C)C.CC(=C)C(=O)O.C=CN1CCCC1=O |
SMILES canonique |
CCOC(=O)C(=C)C.CC(=C)C(=O)O.C=CN1CCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















